3-[4-(benzyloxy)phenyl]-3-hydroxypropanoic acid
Description
3-[4-(Benzyloxy)phenyl]-3-hydroxypropanoic acid is a substituted phenylpropanoic acid derivative characterized by a benzyloxy group at the para position of the phenyl ring and a hydroxyl group at the β-position of the propanoic acid chain. This structure confers unique physicochemical and biological properties, making it a compound of interest in pharmaceutical and materials science research.
Properties
CAS No. |
93435-10-0 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.3 |
Purity |
85 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(benzyloxy)benzaldehyde.
Aldol Condensation: The 4-(benzyloxy)benzaldehyde undergoes an aldol condensation with malonic acid in the presence of a base such as sodium ethoxide. This reaction forms the intermediate this compound.
Hydrolysis: The intermediate is then hydrolyzed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(benzyloxy)phenyl]-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to an alkyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alkyl derivatives.
Substitution: Results in various substituted benzyloxy derivatives.
Scientific Research Applications
3-[4-(benzyloxy)phenyl]-3-hydroxypropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the hydroxypropanoic acid moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Substituent Effects
The compound’s structural analogs differ in substituent groups, hydroxyl positioning, and branching (Table 1). Key comparisons include:
Table 1: Structural Comparison of 3-[4-(Benzyloxy)phenyl]-3-hydroxypropanoic Acid and Analogs
Key Observations:
Substituent Impact on Reactivity: The benzyloxy group in the target compound enhances lipophilicity compared to the hydroxylated analog (3-(4-hydroxyphenyl)propanoic acid) . This may influence membrane permeability in biological systems.
Hydroxyl Position and Stereochemistry: Moving the hydroxyl group from C3 to C2 (as in the S-enantiomer) alters hydrogen-bonding patterns, which could impact crystallinity or solubility . The keto group in 3-(4-benzoylphenylamino)-3-oxopropanoic acid introduces electrophilic reactivity, enabling nucleophilic additions absent in the target compound .
Backbone Modifications: Unsaturated derivatives like caffeic acid exhibit conjugation-dependent UV absorption and antioxidant activity, unlike saturated propanoic acids .
Table 2: Comparative Properties
Notes:
- The benzyloxy group in the target compound likely necessitates protective group strategies during synthesis, increasing synthetic complexity compared to simpler analogs .
- Safety Profiles: 3-(4-Hydroxyphenyl)propanoic acid is associated with respiratory and dermal hazards , while the benzyloxy derivative’s safety data remain unreported but may share similar risks due to structural parallels.
Biological Activity
3-[4-(Benzyloxy)phenyl]-3-hydroxypropanoic acid (C16H16O4) is an organic compound notable for its unique structural features, including a benzyloxy group and a hydroxypropanoic acid moiety. Its molecular weight is approximately 272.29 g/mol, and it contains a chiral center, which allows for the existence of stereoisomers that may exhibit different biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts.
Key Functional Groups
- Benzyloxy Group : Enhances lipophilicity, potentially influencing membrane permeability.
- Hydroxypropanoic Acid Moiety : Essential for biological interactions, particularly with enzymes and receptors.
Research indicates that this compound interacts with various biological targets, which may include:
- Enzymes : The hydroxyl and carboxylic acid groups facilitate binding to specific enzymes, modulating their activity.
- Receptors : Potential interactions with receptors involved in inflammatory pathways.
Therapeutic Potential
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
- Analgesic Properties : There is evidence indicating that it may provide pain relief through modulation of pain pathways.
Study 1: Enzyme Inhibition
A study examining the inhibitory effects of various compounds on sucrase activity found that similar phenolic compounds exhibited significant inhibition. This suggests that this compound could potentially share similar inhibitory characteristics due to its structural analogies .
Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that compounds with similar structures reduced the secretion of inflammatory mediators in macrophages. This positions this compound as a candidate for further exploration in anti-inflammatory therapies.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzyloxy group, Hydroxyl group | Anti-inflammatory, Analgesic |
| 2-Hydroxybenzoic Acid | Hydroxyl group only | Mild anti-inflammatory |
| Salicylic Acid | Hydroxyl and Carboxylic groups | Analgesic, Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
